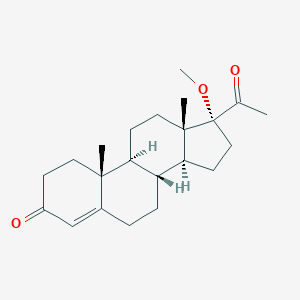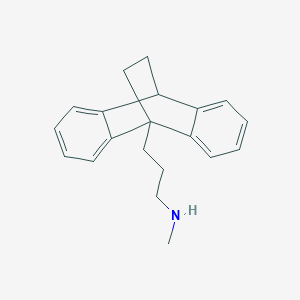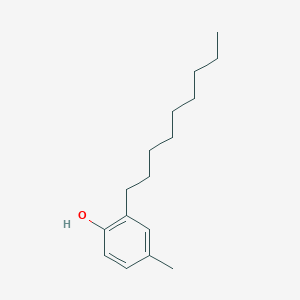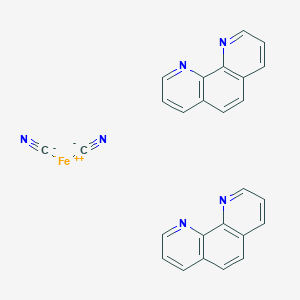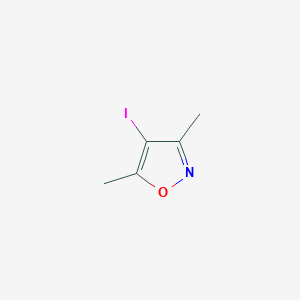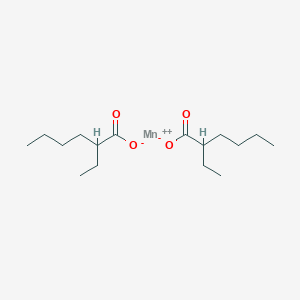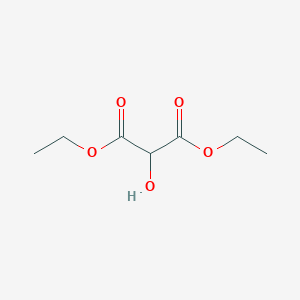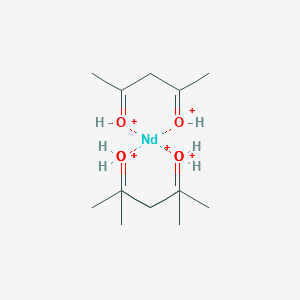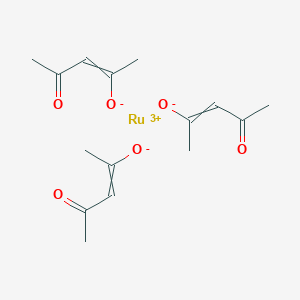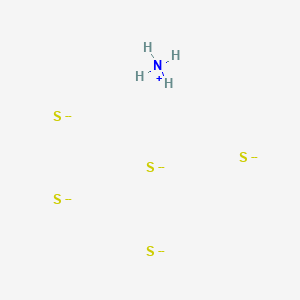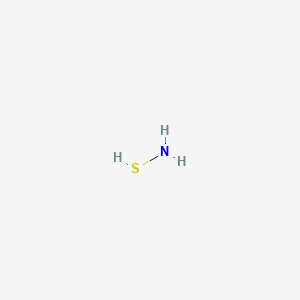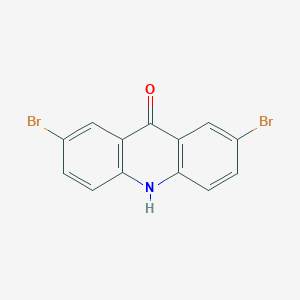
2,7-dibromo-10H-acridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-10H-acridin-9-one is a derivative of acridin-9-one, a compound known for its unique planar structure and diverse applications in various fields The presence of bromine atoms at the 2 and 7 positions enhances its reactivity and potential for further functionalization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-10H-acridin-9-one typically involves the bromination of acridin-9-one. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-10H-acridin-9-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acridin-9-one core can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted acridin-9-one derivatives can be obtained.
Oxidation Products: Oxidized forms of acridin-9-one with additional functional groups.
Reduction Products: Reduced forms of acridin-9-one, potentially leading to dihydroacridin-9-one derivatives.
Scientific Research Applications
2,7-Dibromo-10H-acridin-9-one has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic semiconductors and light-emitting materials.
Photochemistry: Employed in the development of photoluminescent materials and studies on photophysical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antimicrobial research.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-dibromo-10H-acridin-9-one depends on its application. In photochemistry, its unique electronic structure allows it to participate in energy transfer processes and exhibit fluorescence. In medicinal chemistry, it may interact with biological targets such as DNA or enzymes, leading to potential therapeutic effects. The bromine atoms can also facilitate interactions with specific molecular targets, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-10H-acridin-9-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
2,7-Difluoro-10H-acridin-9-one: Fluorine atoms provide different electronic effects compared to bromine.
2,7-Diiodo-10H-acridin-9-one: Iodine atoms can lead to different substitution patterns and reactivity.
Uniqueness
2,7-Dibromo-10H-acridin-9-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity, making it a valuable intermediate for further functionalization and applications in various fields. Its ability to undergo diverse chemical reactions and form complex structures highlights its versatility compared to other halogenated derivatives.
Properties
IUPAC Name |
2,7-dibromo-10H-acridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEGIHZSVGKVFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396131 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-14-4 |
Source


|
| Record name | 2,7-dibromo-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

